1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine
Overview
Description
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a dimethylpropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a Grignard reaction with isobutylmagnesium chloride to form 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol.
Amination: The intermediate alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-fluorobenzaldehyde and isobutylmagnesium chloride are reacted in industrial reactors.
Catalysis: Catalysts such as palladium or platinum may be used to enhance reaction efficiency.
Purification: The final product is purified using techniques like distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with biological targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to specific molecular targets, while the amine group facilitates interactions with active sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
- 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine
- 1-(4-Methylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This fluorine substitution often results in improved pharmacokinetic properties and metabolic stability compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCBPXHMAQFYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016506-81-2 | |
Record name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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